molecular formula C21H23N3O5S B2664174 Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-55-8

Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2664174
CAS RN: 851951-55-8
M. Wt: 429.49
InChI Key: XWMYTHSTOPQMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound has been the focus of various research studies, primarily due to its potential in synthesizing novel organic molecules with antibacterial, antifungal, and anti-inflammatory properties. For instance, Narayana et al. (2006) described the synthesis of derivatives of this compound and their evaluation for antibacterial, antifungal, and anti-inflammatory activities. Some of these derivatives showed promising biological activity, highlighting the compound's utility in medicinal chemistry (Narayana et al., 2006).

Chemical Transformations and Derivative Synthesis

The chemical versatility of this compound allows for the synthesis of various heterocyclic compounds, which have significant applications in pharmaceuticals and agrochemicals. Scrowston and Shaw (1976) explored its reactivity to create thiopyrano-compounds, demonstrating its utility in constructing complex molecular architectures (Scrowston & Shaw, 1976). Similarly, Tumkyavichyus and Matulyauskene (1987) investigated its reactions with hydrazine, leading to the synthesis of 3-aminothieno[2,3-d:4,5-d']dipyrimidin-4(3H)-ones, showcasing its potential in the development of novel heterocyclic compounds (Tumkyavichyus & Matulyauskene, 1987).

Novel Synthetic Pathways

Research by Albreht et al. (2009) on the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates further underscores the compound's role in enabling the synthesis of novel chemical entities with potential biological applications (Albreht et al., 2009).

Herbicidal Activities

In the agricultural sector, Xu et al. (2008) synthesized novel pyridazine derivatives starting from a related compound and evaluated them for herbicidal activities. Some derivatives exhibited strong herbicidal activities, suggesting the compound's utility in developing new agrochemicals (Xu et al., 2008).

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-5-29-21(27)18-15-11-30-19(22-16(25)10-12(2)3)17(15)20(26)24(23-18)13-6-8-14(28-4)9-7-13/h6-9,11-12H,5,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMYTHSTOPQMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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